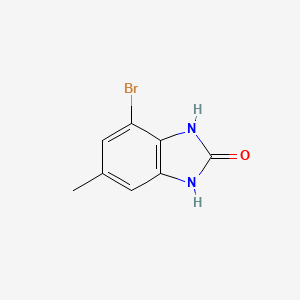
4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazole or BMD, is an organic compound belonging to the family of benzodiazoles. It is a colorless, water-soluble solid with a melting point of 119°C. BMD is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in the synthesis of other compounds, such as polymers and organometallic compounds.
Mécanisme D'action
The mechanism of action of BMD is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions and forming complexes that can be used to catalyze reactions. It is also believed to act as an inhibitor of certain enzymes, which can be used to control the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMD are not well understood. However, it has been demonstrated to have some anti-inflammatory and antifungal activity in animal models. It has also been reported to have some anticancer activity in cell culture models.
Avantages Et Limitations Des Expériences En Laboratoire
BMD has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent for synthesis. It is also relatively stable and non-toxic, making it safe to handle and store. However, BMD is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of BMD are still being explored. Future research could focus on developing new synthesis methods, increasing the solubility of BMD in aqueous solutions, and exploring its potential use in drug delivery systems. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BMD and its potential therapeutic applications. Finally, BMD could be investigated for its use in the synthesis of organometallic compounds and catalysts.
Méthodes De Synthèse
BMD can be synthesized from a variety of starting materials, including 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole, 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-1H-1,3-benzodiazole, and 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethylbenzoic acid. The most common method of synthesis involves the reaction of 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole with sodium hydroxide in the presence of a base catalyst, such as sodium carbonate or potassium hydroxide. This reaction produces BMD in the form of a white solid.
Applications De Recherche Scientifique
BMD has been extensively studied for its potential applications in the field of drug discovery. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anticancer agents. It has also been used in the synthesis of polymers for use in drug delivery systems. BMD has also been used in the synthesis of organometallic compounds, which are used in the synthesis of catalysts and other materials.
Propriétés
IUPAC Name |
4-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZHJVKBRGJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B6618049.png)



![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![2-[3-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6618084.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)

![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)


![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)